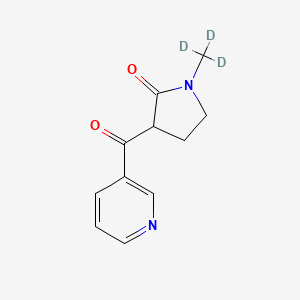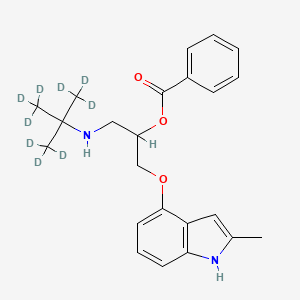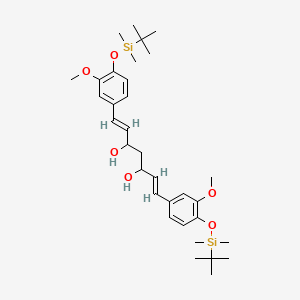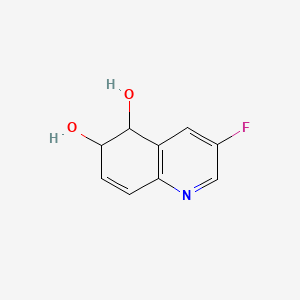
3-Fluoro-5,6-dihydroquinoline 5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5,6-dihydroquinoline 5,6-diol: is a chemical compound with the molecular formula C9H8FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 3rd position and hydroxyl groups at the 5th and 6th positions on the quinoline ring, with the 5,6-dihydro configuration in the trans form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5,6-dihydroquinoline 5,6-diol typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the starting material.
Hydroxylation: The hydroxyl groups at the 5th and 6th positions are introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Hydrogenation: The 5,6-dihydro configuration is obtained through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the compound to its fully saturated form, removing the double bonds in the quinoline ring. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Quinoline-3,5,6-trione derivatives
Reduction: Fully saturated quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry:
Material Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-Fluoro-5,6-dihydroquinoline 5,6-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl groups facilitate hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 5,6-Quinolinediol, 3-chloro-5,6-dihydro-, trans-
- 5,6-Quinolinediol, 3-bromo-5,6-dihydro-, trans-
- 5,6-Quinolinediol, 3-iodo-5,6-dihydro-, trans-
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in 3-Fluoro-5,6-dihydroquinoline 5,6-diol makes it more electronegative and potentially more reactive compared to its chloro, bromo, and iodo counterparts.
- Hydroxyl Groups: The hydroxyl groups at the 5th and 6th positions provide unique hydrogen bonding capabilities, distinguishing it from other quinoline derivatives without these groups.
- Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
148324-56-5 |
|---|---|
Formule moléculaire |
C9H8FNO2 |
Poids moléculaire |
181.166 |
Nom IUPAC |
3-fluoro-5,6-dihydroquinoline-5,6-diol |
InChI |
InChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H |
Clé InChI |
MZJVIWIRQIPSQE-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C=C2C(C1O)O)F |
Synonymes |
3-fluoro-5,6-dihydroquinoline 5,6-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)
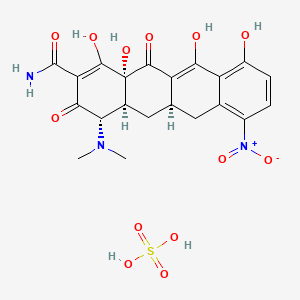

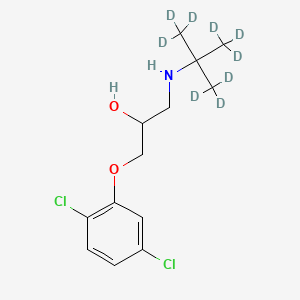
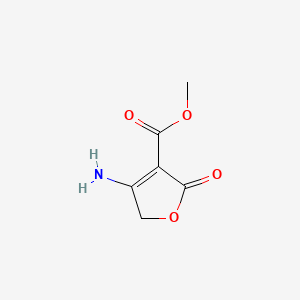

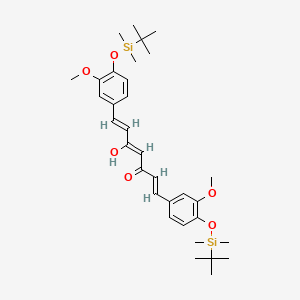
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
